molecular formula C8H8Cl3NO2 B8354410 2,6-Dimethoxy-4-trichloromethyl-pyridine

2,6-Dimethoxy-4-trichloromethyl-pyridine

Cat. No. B8354410
M. Wt: 256.5 g/mol
InChI Key: BSWVWKDFQNOPKF-UHFFFAOYSA-N
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Patent
US04190662

Procedure details

A solution was prepared by dissolving 19.63 grams (0.087 mole) of stannous chloride, dihydrate in 100 ml of acetone. To this mixture was added 7.3 ml of concentrated hydrochloric acid. The mixture was stirred for ~10 minutes. To this mixture was added a solution prepared by dissolving 12.8 grams (0.05 mole) of 2,6-dimethoxy-4-(trichloromethyl)pyridine in 40 ml of acetone at 30° C. The mixture was heated to reflux (60° C.) and refluxed for ~31/2 hours. The reaction mixture was cooled to ~15° C. and the acetone was removed at this temperature. The residual material was mixed with ~250 ml of water and raised to a pH of ~12 with ~20-30 ml of a 50 percent sodium hydroxide solution. The mixture was extracted twice with 250 ml portions of warm (60°-100° C.) petroleum ether and the petroleum ether extract washed twice with water. The petroleum ether extract was dried over sodium sulfate, filtered and the ether removed by evaporation. The desired 2,6-dimethoxy-4-(dichloromethyl)pyridine product was recovered from the residue by crystallization from hexane. The product melted at 59°-62° C. and was recovered in a yield of 7.3 grams (65.8 percent of theoretical). Upon analysis, the product was found to have carbon, hydrogen, nitrogen and chlorine contents of 43.44, 4.08, 6.32 and 31.68 percent, respectively, as compared to the theoretical contents of 43.26, 4.08, 6.30 and 31.93 percent, respectively, as calculated for the above-named compound. The structure of the compounds was confirmed by NMR.
[Compound]
Name
stannous chloride, dihydrate
Quantity
19.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[C:8]([C:10](Cl)([Cl:12])[Cl:11])[CH:7]=[C:6]([O:14][CH3:15])[N:5]=1>CC(C)=O>[CH3:2][O:3][C:4]1[CH:9]=[C:8]([CH:10]([Cl:12])[Cl:11])[CH:7]=[C:6]([O:14][CH3:15])[N:5]=1

Inputs

Step One
Name
stannous chloride, dihydrate
Quantity
19.63 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
COC1=NC(=CC(=C1)C(Cl)(Cl)Cl)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for ~10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
ADDITION
Type
ADDITION
Details
To this mixture was added a solution
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for ~31/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ~15° C.
CUSTOM
Type
CUSTOM
Details
the acetone was removed at this temperature
ADDITION
Type
ADDITION
Details
The residual material was mixed with ~250 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
raised to a pH of ~12 with ~20-30 ml of a 50 percent sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with 250 ml portions
TEMPERATURE
Type
TEMPERATURE
Details
of warm (60°-100° C.) petroleum ether
EXTRACTION
Type
EXTRACTION
Details
the petroleum ether extract
WASH
Type
WASH
Details
washed twice with water
EXTRACTION
Type
EXTRACTION
Details
The petroleum ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether removed by evaporation
CUSTOM
Type
CUSTOM
Details
The desired 2,6-dimethoxy-4-(dichloromethyl)pyridine product was recovered from the residue by crystallization from hexane
CUSTOM
Type
CUSTOM
Details
The product melted at 59°-62° C. and was recovered in a yield of 7.3 grams (65.8 percent of theoretical)

Outcomes

Product
Name
Type
Smiles
COC1=NC(=CC(=C1)C(Cl)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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